molecular formula C12H18O3 B7775084 1-(2,5-Dimethoxyphenyl)-1-butanol

1-(2,5-Dimethoxyphenyl)-1-butanol

Cat. No.: B7775084
M. Wt: 210.27 g/mol
InChI Key: MKRNUXCCGJVHPA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-1-butanol is an organic compound belonging to the class of phenylalkanols It features a butanol chain attached to a dimethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxyphenyl)-1-butanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,5-dimethoxyphenyl)-1-butanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-1-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2,5-dimethoxyphenyl)-1-butanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form 1-(2,5-dimethoxyphenyl)-1-butane using strong reducing agents.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 1-(2,5-Dimethoxyphenyl)-1-butanone.

    Reduction: 1-(2,5-Dimethoxyphenyl)-1-butane.

    Substitution: Various substituted phenylbutanols depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-1-butanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic effects and its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-1-butanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups on the phenyl ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(2,5-Dimethoxyphenyl)-1-butanone: The ketone analog of 1-(2,5-dimethoxyphenyl)-1-butanol, differing by the oxidation state of the hydroxyl group.

    1-(2,5-Dimethoxyphenyl)-1-butane: The fully reduced form, lacking the hydroxyl group.

    2,5-Dimethoxyphenethylamine: A structurally related compound with a shorter ethylamine chain instead of the butanol chain.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-5-11(13)10-8-9(14-2)6-7-12(10)15-3/h6-8,11,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRNUXCCGJVHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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